

Spectroscopic Characterization of 3-(3-Bromophenyl)oxetane: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-Bromophenyl)oxetane

Cat. No.: B1524733

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Introduction

3-(3-Bromophenyl)oxetane is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxetane ring, a four-membered cyclic ether, can enhance key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The presence of the bromophenyl moiety offers a versatile handle for further synthetic modifications through cross-coupling reactions. Accurate and comprehensive characterization of this compound is paramount to ensure its purity and to confirm its structure before its use in complex synthetic pathways. This guide provides an in-depth analysis of the expected spectroscopic data for **3-(3-Bromophenyl)oxetane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with proven experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in the following spectroscopic analysis, the atoms of **3-(3-Bromophenyl)oxetane** are numbered as shown in the diagram below.

Caption: Molecular structure of **3-(3-Bromophenyl)oxetane** with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number

of different types of protons.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **3-(3-Bromophenyl)oxetane** in CDCl_3 is expected to show distinct signals for the protons of the oxetane ring and the bromophenyl group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45	t, $J \approx 1.5$ Hz	1H	H-2'
~7.40	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	1H	H-6'
~7.20	t, $J \approx 8.0$ Hz	1H	H-5'
~7.15	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	1H	H-4'
~4.90	t, $J \approx 6.5$ Hz	2H	H-2a, H-4a
~4.70	t, $J \approx 6.5$ Hz	2H	H-2b, H-4b
~4.05	quintet, $J \approx 6.5$ Hz	1H	H-3

Interpretation and Rationale

- Aromatic Region (δ 7.1-7.5 ppm):** The four protons on the bromophenyl ring will appear in this region. The proton at the 2'-position (H-2') is expected to be a triplet due to coupling with H-6' and H-4' (meta coupling, $J \approx 1.5$ Hz). The protons at the 4'-, 5'-, and 6'-positions will show complex splitting patterns due to ortho and meta couplings.
- Oxetane Ring Protons (δ 4.0-5.0 ppm):** The protons on the oxetane ring are diastereotopic and are expected to appear as two triplets. The methylene protons at the 2- and 4-positions (Ha and Hb) are coupled to the methine proton at the 3-position, resulting in triplets. The methine proton at the 3-position (H-3) is coupled to the four methylene protons, leading to a quintet. The chemical shifts are in the expected range for protons on an oxetane ring, which are deshielded due to the electronegativity of the oxygen atom.^[1]

Experimental Protocol: ^1H NMR Spectroscopy



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Caption: Workflow for ^1H NMR sample preparation and data acquisition.

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3-(3-Bromophenyl)oxetane** into a clean, dry vial.^[2]
 - Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) to the vial and gently swirl to dissolve the sample completely.^[3]
 - Using a Pasteur pipette with a small cotton plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.^[4]
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Set the appropriate acquisition parameters for a ^1H NMR experiment (e.g., spectral width, number of scans, relaxation delay).
 - Acquire the free induction decay (FID).
 - Process the FID by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum of **3-(3-Bromophenyl)oxetane** is expected to show six distinct signals.

Chemical Shift (δ , ppm)	Assignment
~143.5	C-1'
~132.0	C-3'
~130.5	C-5'
~129.0	C-6'
~125.5	C-4'
~122.5	C-2'
~74.0	C-2, C-4
~38.0	C-3

Interpretation and Rationale

- Aromatic Carbons (δ 122-144 ppm):** The six carbons of the bromophenyl ring will appear in this region. The carbon attached to the bromine atom (C-3') will be shielded compared to the other aromatic carbons. The quaternary carbon (C-1') will be downfield.
- Oxetane Ring Carbons (δ 38-74 ppm):** The carbons of the oxetane ring will appear in the aliphatic region. The carbons adjacent to the oxygen atom (C-2 and C-4) are expected to be the most downfield due to the deshielding effect of the oxygen. The methine carbon (C-3) will be the most upfield of the ring carbons.

Experimental Protocol: ^{13}C NMR Spectroscopy

The sample preparation for ^{13}C NMR is the same as for ^1H NMR, although a slightly more concentrated sample may be beneficial due to the lower natural abundance of the ^{13}C isotope. The data acquisition follows a similar procedure, but with parameters optimized for ^{13}C detection.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

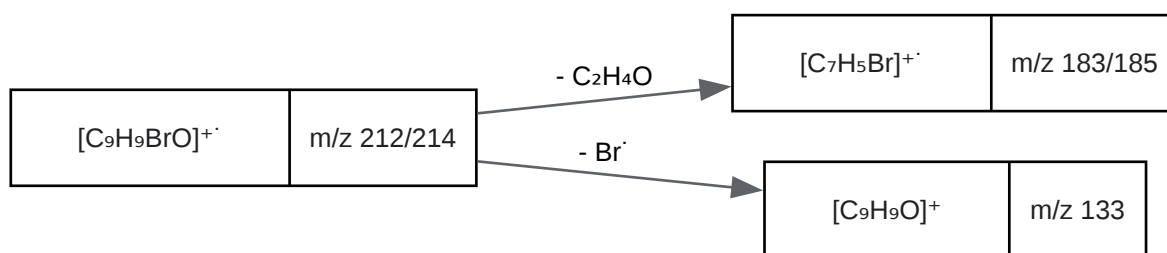
Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Medium	Aliphatic C-H stretch (oxetane ring)
1600-1585	Medium-Strong	Aromatic C=C stretch
1500-1400	Medium-Strong	Aromatic C=C stretch
~980	Strong	Oxetane ring C-O-C stretch
~1100-1000	Strong	C-Br stretch

Interpretation and Rationale

- Aromatic C-H and C=C Vibrations: The presence of the bromophenyl group will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm^{-1} and C=C stretching vibrations in the $1600\text{-}1400\text{ cm}^{-1}$ region.[5]
- Aliphatic C-H Vibrations: The C-H bonds of the oxetane ring will show stretching vibrations in the $2960\text{-}2850\text{ cm}^{-1}$ range.
- Oxetane Ring Vibration: The most characteristic peak for the oxetane ring is the strong C-O-C stretching vibration, which is typically observed around 980 cm^{-1} . [6][7]

- C-Br Vibration: The C-Br stretching vibration is expected in the fingerprint region, typically between 1100 and 1000 cm^{-1} .

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy



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